methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate
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Overview
Description
Methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate typically involves the reaction of 7-aminoindazole with methoxymethyl chloride and methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride and an appropriate alkyl or aryl halide.
Major Products
Oxidation: Nitro derivatives of the indazole ring.
Reduction: Alcohol derivatives of the carboxylate group.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes or sensors
Mechanism of Action
The mechanism of action of methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the indazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Aminoindazole: Lacks the methoxymethyl and carboxylate groups, making it less versatile in chemical reactions.
Methyl 7-nitro-1-(methoxymethyl)-1H-indazole-3-carboxylate: Similar structure but with a nitro group instead of an amino group, leading to different reactivity and biological activity.
1-Methyl-1H-indazole-3-carboxylate: Lacks the amino and methoxymethyl groups, resulting in different chemical properties and applications.
Uniqueness
Methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate is unique due to the presence of both the amino and methoxymethyl groups, which provide a combination of reactivity and biological activity not found in other similar compounds. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C11H13N3O3 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
methyl 7-amino-1-(methoxymethyl)indazole-3-carboxylate |
InChI |
InChI=1S/C11H13N3O3/c1-16-6-14-10-7(4-3-5-8(10)12)9(13-14)11(15)17-2/h3-5H,6,12H2,1-2H3 |
InChI Key |
UUALDFNZEROKQY-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C2=C(C=CC=C2N)C(=N1)C(=O)OC |
Origin of Product |
United States |
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